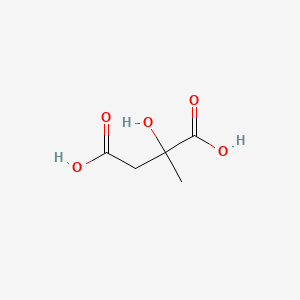
2-Cycloocten-1-one
Vue d'ensemble
Description
2-Cycloocten-1-one is a cyclic organic compound with a molecular formula of C8H12O . This compound is an important intermediate in the synthesis of various organic compounds due to its unique chemical properties.
Synthesis Analysis
This compound has been widely used in scientific research due to its unique chemical properties. It is used as an intermediate in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and fragrances. A paper titled “Efficient low-cost preparation of trans-cyclooctenes using a simplified flow setup for photoisomerization” discusses the synthesis of all commonly used trans-cyclooctene derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C8H12O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The Photo-induced Diels-Alder Reaction of this compound and 2-Cyclohepten-1-one is a well-documented reaction . The reaction mixture was analyzed with gas chromatography, and cyclooctene was transformed, with a transformation rate of 95%, into this compound.Physical and Chemical Properties Analysis
The molecular weight of this compound is 124.1803 . More detailed physical and chemical properties can be found in the NIST Chemistry WebBook .Mécanisme D'action
Target of Action
It’s known that this compound is used in various chemical reactions, including the diels-alder reaction .
Mode of Action
2-Cycloocten-1-one, also known as (2Z)-cyclooct-2-en-1-one, is involved in the photo-induced Diels-Alder reaction . In this reaction, trans-2-Cycloocten-1-one, which is formed by the ultra-violet irradiation of cis-2-cycloocten-1-one, gives Diels-Alder addition products with cyclopentadiene and isoprene .
Biochemical Pathways
It’s known that the compound participates in the [5+2] cycloaddition, a powerful reaction to access seven-membered ring systems existing in complex natural products and pharmaceuticals .
Result of Action
It’s known that the compound can participate in chemical reactions to form various products, such as diels-alder addition products with cyclopentadiene and isoprene .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the photo-induced Diels-Alder reaction of this compound is triggered by ultra-violet irradiation . Furthermore, the reaction is dependent on molecular oxygen, as reduced yields were obtained under a nitrogen atmosphere .
Propriétés
IUPAC Name |
(2Z)-cyclooct-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c9-8-6-4-2-1-3-5-7-8/h4,6H,1-3,5,7H2/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHQAIKRVDXIMX-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC=CC(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC/C=C\C(=O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1728-25-2, 23202-10-0 | |
| Record name | 2-Cycloocten-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001728252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2Z)-cyclooct-2-en-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl octahydro-1H-cyclopenta[B]pyrazine-1-carboxylate](/img/structure/B3421862.png)


![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)


![[R(R*,R*)]-2-Amino-1-[p-(methylthio)phenyl]propane-1,3-diol](/img/structure/B3421906.png)



![1H-imidazo[4,5-c]quinoline](/img/structure/B3421937.png)
